molecular formula C23H16F3N3O B2914281 (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one CAS No. 692287-93-7

(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one

Cat. No.: B2914281
CAS No.: 692287-93-7
M. Wt: 407.396
InChI Key: HDDQGOIJNHEHEE-BUHFOSPRSA-N
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Description

The compound “(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one” is a synthetic organic molecule that features a benzodiazole ring and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Formation of the enone structure: This involves the condensation of an aldehyde with a ketone in the presence of a base.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the enone moiety.

    Reduction: Reduction reactions could target the enone or the benzodiazole ring.

    Substitution: The trifluoromethyl group and the benzodiazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its efficacy and safety in treating various diseases.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-{[4-(methyl)phenyl]amino}prop-2-en-1-one
  • (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-{[4-(fluoromethyl)phenyl]amino}prop-2-en-1-one

Uniqueness

The presence of the trifluoromethyl group in the compound makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O/c24-23(25,26)17-7-9-18(10-8-17)27-14-13-22(30)16-5-11-19(12-6-16)29-15-28-20-3-1-2-4-21(20)29/h1-15,27H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQGOIJNHEHEE-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)C=CNC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)/C=C/NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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